molecular formula C18H15N3O2S B11556497 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11556497
M. Wt: 337.4 g/mol
InChI Key: PZGJVCPKOLRRJG-YKIVCEQRSA-N
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Description

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the benzoxazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(13-BENZOXAZOL-2-YLSULFANYL)-N’-[(1E2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H15N3O2S/c22-17(21-19-12-6-9-14-7-2-1-3-8-14)13-24-18-20-15-10-4-5-11-16(15)23-18/h1-12H,13H2,(H,21,22)/b9-6+,19-12+

InChI Key

PZGJVCPKOLRRJG-YKIVCEQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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